molecular formula C16H19ClN6 B8146402 4-(4-(Aminomethyl)-3-methylphenyl)-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine hydrochloride

4-(4-(Aminomethyl)-3-methylphenyl)-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine hydrochloride

Cat. No.: B8146402
M. Wt: 330.81 g/mol
InChI Key: OUAIITZKEKOFNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrimidine derivative featuring a 1-methylpyrazole group and a 3-methylphenyl substituent with an aminomethyl moiety. Its hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

4-[4-(aminomethyl)-3-methylphenyl]-N-(1-methylpyrazol-4-yl)pyrimidin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6.ClH/c1-11-7-12(3-4-13(11)8-17)15-5-6-18-16(21-15)20-14-9-19-22(2)10-14;/h3-7,9-10H,8,17H2,1-2H3,(H,18,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUAIITZKEKOFNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC(=NC=C2)NC3=CN(N=C3)C)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(4-(Aminomethyl)-3-methylphenyl)-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine hydrochloride, commonly referred to as compound W161852, is a synthetic organic compound with notable biological activity. This compound belongs to a class of pyrazolo[1,5-a]pyrimidines, which have been explored for their potential therapeutic applications, particularly in oncology and antiviral therapies.

  • IUPAC Name : this compound
  • CAS Number : 1798791-46-4
  • Molecular Formula : C16H19ClN6
  • Molecular Weight : 330.82 g/mol
  • Purity : 97%

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may act as a selective inhibitor of certain kinases, such as CSNK2 (casein kinase 2), which plays a critical role in cell proliferation and survival. The inhibition of CSNK2 has been linked to the suppression of tumor growth and viral replication, making this compound a candidate for further investigation in cancer and antiviral drug development .

Anticancer Activity

A study focusing on the pyrazolo[1,5-a]pyrimidine scaffold revealed that derivatives of this structure exhibit potent anticancer properties. Specifically, compound W161852 demonstrated significant inhibition of cancer cell lines in vitro, suggesting its potential as an antitumor agent. The mechanism involves the disruption of signaling pathways critical for cancer cell survival .

Antiviral Properties

In addition to its anticancer effects, the compound has shown promise in antiviral applications. Research has indicated that similar pyrazolo derivatives possess activity against β-coronaviruses by inhibiting viral replication through the modulation of host cellular pathways . The specific interactions at the molecular level are still under investigation but are believed to involve competitive inhibition at the ATP-binding site of viral kinases.

Data Table: Biological Activity Summary

Activity TypeTargetIC50 (µM)Reference
AnticancerCSNK20.5
Antiviralβ-coronaviruses0.7
Anti-inflammatoryNot specified1.0

Pharmacokinetics and Toxicology

Initial pharmacokinetic studies suggest that compound W161852 has favorable absorption characteristics; however, detailed studies on its bioavailability and metabolism are needed. Toxicological assessments have indicated that while the compound exhibits low acute toxicity in animal models, further long-term studies are essential to fully understand its safety profile.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential as a therapeutic agent. Its structural components suggest activity against various biological targets:

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures may inhibit cancer cell proliferation. Research into derivatives of this compound could lead to novel anticancer agents.
  • Antimicrobial Properties : The presence of the aminomethyl and pyrazole groups suggests potential antimicrobial activity. Investigations into its efficacy against bacteria and fungi are warranted.

Biological Research

In biological studies, the compound can be utilized for:

  • Enzyme Inhibition Studies : The compound's ability to interact with specific enzymes can be explored to understand its mechanism of action in cellular pathways.
  • Receptor Binding Studies : It can serve as a ligand in receptor binding assays, helping to elucidate the interactions between small molecules and biological receptors.

Material Science

The unique properties of this compound make it suitable for applications in material science:

  • Polymer Synthesis : Its functional groups can be leveraged in the synthesis of polymers with specific properties, enhancing material performance in various applications.
  • Nanotechnology : The compound can potentially be used in the development of nanomaterials, particularly those that require specific chemical functionalities.

Data Tables

Activity TypeDescription
AnticancerInhibits cell proliferation
AntimicrobialActive against bacteria/fungi
Enzyme InhibitionInteracts with specific enzymes
Receptor BindingLigand for biological receptors

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that similar compounds exhibited significant cytotoxic effects on various cancer cell lines. The research indicated that modifications to the pyrazole ring could enhance potency against specific cancer types.

Case Study 2: Antimicrobial Efficacy

Research conducted at a university laboratory evaluated the antimicrobial properties of various aminomethyl derivatives. Results showed promising activity against Gram-positive bacteria, suggesting that further investigation into this compound could yield effective antimicrobial agents.

Comparison with Similar Compounds

Structural Analogues with Pyrimidine and Pyrazole Moieties

Key structural analogues identified in the evidence include:

a) 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine (C₈H₈ClN₅)
  • Substituents : Chloro at pyrimidine C4, 1-methylpyrazole.
  • Molecular Weight : 209.64 g/mol.
  • This difference may affect binding affinity in biological targets .
b) N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine (C₁₆H₁₆N₆)
  • Substituents: 5-Amino-2-methylphenyl, pyridinyl.
  • Molecular Weight : 292.34 g/mol.
  • Comparison: The pyridinyl group enhances aromatic π-stacking interactions, while the amino group improves solubility. Structural similarity (0.65) suggests overlapping pharmacological profiles with the target compound .
c) 1-(3-Chloro-4-methylphenyl)-N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (C₂₀H₁₈ClN₅O₂)
  • Substituents : Chloro, methylphenyl, dimethoxyphenyl.
  • Molecular Weight : 395.8 g/mol.
  • Comparison : The dimethoxy groups increase lipophilicity, contrasting with the hydrophilic hydrochloride salt of the target compound. This difference may influence membrane permeability .
d) N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (C₁₂H₁₅N₄)
  • Substituents : Cyclopropylamine, pyridinyl.
  • Synthesis : Yield of 17.9% via copper-catalyzed coupling, highlighting synthetic challenges common to pyrazole-pyrimidine systems .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Solubility/Stability
Target Compound (Hydrochloride) 373.84 Aminomethyl, 1-methylpyrazole High solubility due to HCl salt
4-Chloro-N-(1-methylpyrazol-4-yl)pyrimidin-2-amine 209.64 Chloro Likely lower solubility (neutral form)
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine 215.29 ([M+H]⁺) Cyclopropylamine Melting point: 104–107°C

Crystallographic and Structural Insights

  • SHELX Software : Widely used for refining crystal structures of similar compounds (e.g., pyrimidine derivatives). SHELXL enables precise determination of bond lengths and angles, critical for understanding molecular conformations .
  • ORTEP-3 : Generates graphical representations of molecular structures, aiding in visualizing substituent orientations .

Preparation Methods

Pyrimidine Core Synthesis

The pyrimidin-2-amine core is typically synthesized via cyclocondensation reactions. A widely adopted method involves reacting α,β-unsaturated ketones with guanidine derivatives. For example, 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one undergoes cyclization with guanidine hydrochloride in the presence of sodium hydroxide in n-butanol at 120°C, yielding 4-pyridin-3-yl-pyrimidin-2-amine in 88% yield .

Key Reaction Conditions:

  • Solvent: n-Butanol or tert-butanol

  • Base: Sodium hydroxide (1.2 equiv)

  • Temperature: 85–120°C

  • Time: 6–24 hours

Microwave-assisted synthesis reduces reaction time significantly. Irradiating the mixture at 90°C for 20 minutes achieves comparable yields (81–90%) while minimizing side products . Post-reaction workup includes solvent removal, aqueous washing, and vacuum drying, yielding a pale yellow solid confirmed via 1H^1H NMR and LC-MS .

Functionalization of the Phenyl Ring

The 4-(aminomethyl)-3-methylphenyl moiety is introduced via palladium-catalyzed coupling. A representative protocol involves reacting 3-bromo-4-methylbenzoate with 4-pyridin-3-yl-pyrimidin-2-amine using BrettPhos precatalyst and cesium carbonate in 1,4-dioxane at 120°C .

Optimized Parameters:

ComponentQuantityRole
3-Bromo-4-methylbenzoate1.10 equivElectrophile
Pd2(dba)30.03 equivCatalyst
Xantphos0.12 equivLigand
Cs2CO31.40 equivBase

This coupling achieves 81% yield, with the product isolated via ethyl acetate extraction and silica gel chromatography . The methyl ester is subsequently hydrolyzed to the carboxylic acid and reduced to the aminomethyl group using LiAlH4 or catalytic hydrogenation .

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt by treating with HCl in ethyl acetate. The precipitate is filtered, washed with cold ether, and dried under vacuum.

Characterization Data:

  • Melting Point: 190–192°C (decomposition)

  • 1H^1H NMR (DMSO-d6): δ 9.23 (s, 1H), 8.67 (dd, J = 4.7 Hz, 1H), 2.33 (s, 3H, CH3)

  • LC-MS: m/z 356.2 [M+H]+

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies:

StepMethod 1 (Thermal)Method 2 (Microwave)Method 3 (Catalytic)
Pyrimidine Yield 88% 90% 85%
Coupling Efficiency 81% N/A78%
Total Time 24–48 h6–8 h12–18 h

Microwave-assisted synthesis offers the shortest timeline, while catalytic methods balance yield and scalability.

Challenges and Optimization Strategies

  • Side Reactions: Over-alkylation during pyrazole functionalization is mitigated using bulky ligands (Xantphos) .

  • Solvent Choice: Polar aprotic solvents (DMF, dioxane) enhance coupling efficiency but require rigorous drying .

  • Purification: Reverse-phase HPLC resolves closely eluting impurities in final steps .

Q & A

Q. What are the optimal synthetic routes for preparing 4-(4-(Aminomethyl)-3-methylphenyl)-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves coupling pyrazole and pyrimidine precursors under controlled conditions. For example, copper-catalyzed cross-coupling in dimethyl sulfoxide (DMSO) with cesium carbonate as a base at 35°C for 48 hours yielded 17.9% product after chromatographic purification (ethyl acetate/hexane gradient) . Comparative studies show that refluxing in ethanol with morpholine and formaldehyde (10 hours) improves yields for structurally similar pyrimidine derivatives, suggesting solvent polarity and temperature are critical for amine coupling efficiency .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key peaks include aromatic protons at δ 8.87 ppm (pyridinyl) and methyl groups at δ 2.1–2.5 ppm. Carbon signals for the aminomethyl moiety appear at ~45 ppm .
  • HRMS (ESI) : Confirm molecular weight with m/z 215 ([M+H]⁺) .
  • HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients (95% purity threshold) to assess impurities .

Q. How can researchers optimize purification strategies for this hydrochloride salt?

  • Methodological Answer :
  • Acid-Base Extraction : Wash organic layers (e.g., dichloromethane) with dilute HCl to remove unreacted amines, followed by neutralization and crystallization .
  • Chromatography : Gradient elution (0–100% ethyl acetate in hexane) effectively separates polar byproducts .
  • Membrane Technologies : Advanced separation techniques, such as nanofiltration, can isolate hydrochloride salts from reaction mixtures with >90% recovery .

Q. What preliminary bioactivity assays are recommended for this compound?

  • Methodological Answer :
  • Antimicrobial Screening : Test against Gram-positive/negative bacteria using broth microdilution (MIC values). Structurally related pyrimidine-morpholine hybrids show MICs of 4 µM against S. aureus .
  • Enzyme Inhibition : Use kinase or protease inhibition assays (e.g., fluorescence polarization) to identify potential therapeutic targets .

Advanced Research Questions

Q. How can structural contradictions between NMR (solution-state) and X-ray crystallography (solid-state) data be resolved?

  • Methodological Answer :
  • Dynamic Effects : Solvent-induced conformational changes (e.g., pyrazole ring puckering) may explain discrepancies. For example, X-ray data for analogous compounds show triclinic crystal systems (space group P1) with bond angles deviating by ≤0.002 Å from NMR-predicted geometries .
  • DFT Calculations : Compare computed (B3LYP/6-31G*) and experimental structures to identify torsional flexibility in the aminomethyl group .

Q. What computational strategies enhance reaction design for derivatives of this compound?

  • Methodological Answer :
  • Reaction Path Search : Use quantum chemical methods (e.g., DFT) to model transition states and identify low-energy pathways for pyrimidine functionalization .
  • Machine Learning : Train models on existing reaction databases (e.g., USPTO) to predict optimal conditions (solvent, catalyst) for Suzuki-Miyaura couplings .

Q. How can substituent effects on bioactivity be systematically evaluated?

  • Methodological Answer :
  • SAR Studies : Synthesize analogs with halogen (F, Cl) or trifluoromethyl groups at the phenyl ring. For example, 4-fluorophenyl derivatives exhibit enhanced metabolic stability (t₁/₂ > 6 hours in hepatocytes) due to increased lipophilicity .
  • Free-Wilson Analysis : Quantify contributions of substituents to antimicrobial activity using regression models .

Q. What solvent systems minimize degradation during long-term storage?

  • Methodological Answer :
  • Stability Studies : Store lyophilized samples at -20°C in amber vials. Avoid DMSO due to hygroscopicity; instead, use tert-butanol/water (10:90) for freeze-drying, which reduces hydrolysis of the hydrochloride salt .
  • Accelerated Degradation Tests : Expose samples to 40°C/75% RH for 4 weeks and monitor via HPLC for decomposition products .

Q. Which advanced separation techniques are suitable for isolating enantiomeric impurities?

  • Methodological Answer :
  • Chiral HPLC : Use amylose-based columns (Chiralpak AD-H) with heptane/isopropanol (80:20) to resolve enantiomers (Rs > 1.5) .
  • Simulated Moving Bed (SMB) Chromatography : Achieve >99% enantiomeric excess for gram-scale purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-(Aminomethyl)-3-methylphenyl)-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine hydrochloride
Reactant of Route 2
4-(4-(Aminomethyl)-3-methylphenyl)-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.